4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
CAS No.: 896310-65-9
Cat. No.: VC7273619
Molecular Formula: C17H17ClN2O4S
Molecular Weight: 380.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896310-65-9 |
|---|---|
| Molecular Formula | C17H17ClN2O4S |
| Molecular Weight | 380.84 |
| IUPAC Name | 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17ClN2O4S/c1-24-15-6-4-14(5-7-15)20-11-13(10-17(20)21)19-25(22,23)16-8-2-12(18)3-9-16/h2-9,13,19H,10-11H2,1H3 |
| Standard InChI Key | OEFVUUCTJHRDHM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₇ClN₂O₄S, reflecting a chlorinated benzene ring (C₆H₄Cl), a 4-methoxyphenyl group (C₇H₇O), a pyrrolidin-5-one ring (C₄H₆NO), and a benzenesulfonamide moiety (C₆H₅SO₂NH) . Key functional groups include:
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Sulfonamide (-SO₂NH-): Implicated in hydrogen bonding and target protein interactions.
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Chlorine substituent: Enhances lipophilicity and influences electronic properties.
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Methoxyphenyl group: Modulates solubility and bioavailability.
The IUPAC name, 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide, precisely describes its connectivity .
Structural Analysis
X-ray crystallography and NMR studies reveal a planar benzenesulfonamide group connected to a non-planar pyrrolidinone ring. The methoxyphenyl substituent at the pyrrolidinone’s N1 position introduces steric bulk, potentially affecting binding pocket accessibility . The compound’s 3D conformation, accessible via PubChem’s interactive model, shows intramolecular hydrogen bonds between the sulfonamide’s NH and the pyrrolidinone’s carbonyl oxygen, stabilizing the structure .
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde yields the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine intermediate.
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Sulfonylation: Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonamide group.
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Purification: Column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.75–7.65 (m, 2H, aromatic H), δ 6.90–6.80 (m, 2H, methoxyphenyl H), and δ 3.80 (s, 3H, OCH₃).
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IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch).
Pharmacological Activities
Enzyme Inhibition
The sulfonamide group is a known pharmacophore for carbonic anhydrase (CA) inhibition. In silico docking studies predict strong interactions with CA IX, an isoform overexpressed in hypoxic tumors . Comparative analyses suggest a 50% inhibitory concentration (IC₅₀) of ~120 nM against CA IX, outperforming acetazolamide (IC₅₀ = 250 nM) in computational models.
Apoptosis Induction
Patent US11369599B2 highlights benzenesulfonamide derivatives as apoptosis-inducing agents in leukemia models . While direct data on this compound is limited, structural analogs demonstrate:
In Silico Predictions and ADMET Profiling
Drug-Likeness
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Lipinski’s Rule: Molecular weight (380.84) and logP (~2.8) comply with Lipinski’s criteria.
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Bioavailability: 65% predicted oral bioavailability due to moderate solubility (LogS = -4.2).
Toxicity Risks
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hERG Inhibition: Low risk (pIC₅₀ = 4.1), suggesting minimal cardiotoxicity.
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CYP3A4 Inhibition: Moderate (pIC₅₀ = 5.6), necessitating drug interaction studies.
Research Implications and Future Directions
Optimization Strategies
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Prodrug Design: Esterification of the methoxy group to enhance blood-brain barrier penetration.
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Structure-Activity Relationship (SAR): Systematic modification of the chlorine position and pyrrolidinone substituents.
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